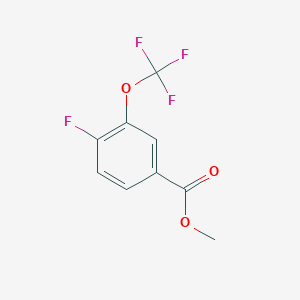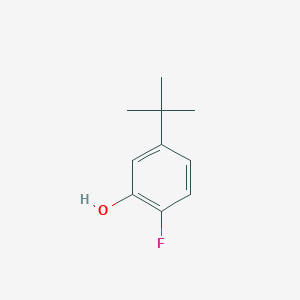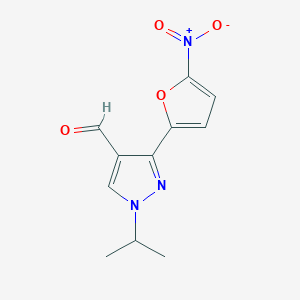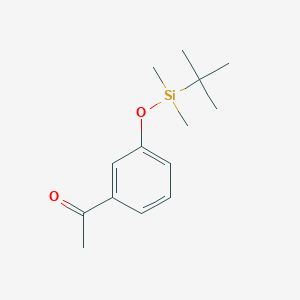
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
Descripción general
Descripción
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyloxy group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction conditions often include the use of anhydrous solvents like dichloromethane and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran (THF) and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives .
Aplicaciones Científicas De Investigación
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone exerts its effects involves the interaction of its functional groups with molecular targets. The silyloxy group provides steric protection, allowing selective reactions at other sites on the molecule . This selective reactivity is crucial in multi-step synthesis processes, where specific functional groups need to be protected or activated at different stages .
Comparación Con Compuestos Similares
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:
tert-Butyldimethylsilanol: Used for silylation of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldiphenylsilyl chloride: A related silylating agent with different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
124414-07-9 |
|---|---|
Fórmula molecular |
C14H22O2Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-11(15)12-8-7-9-13(10-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
Clave InChI |
VPIXAJUNPDTDIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
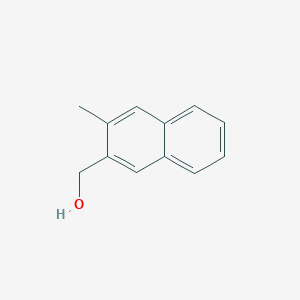
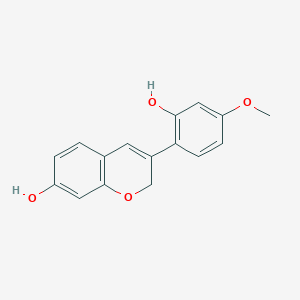
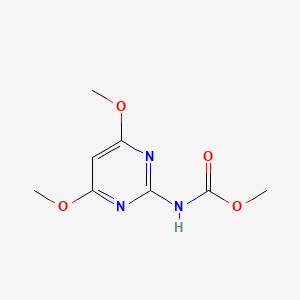
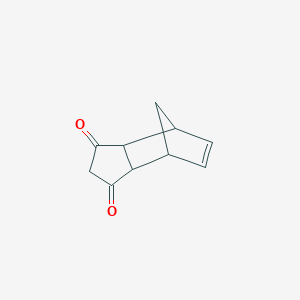
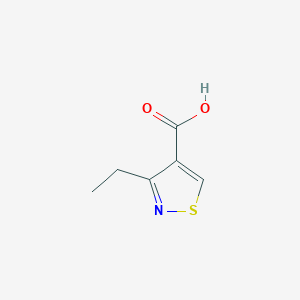
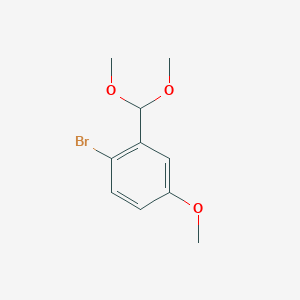
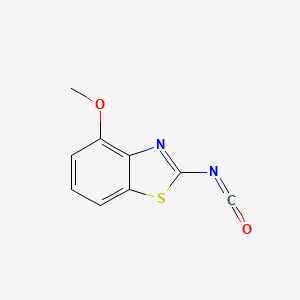
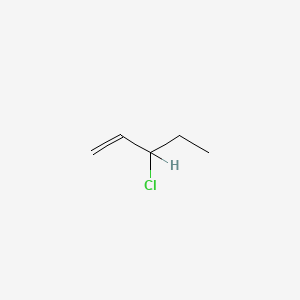
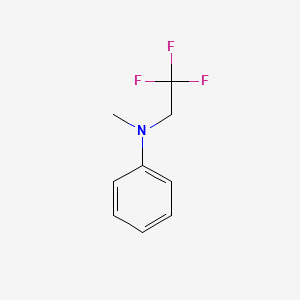
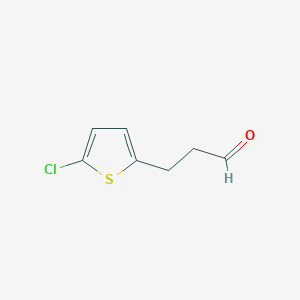
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
